REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9].S(OC)([O:16][CH3:17])(=O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>CO.O>[CH3:1][C:2]1[C:3]([CH2:17][OH:16])=[N:4][CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9] |f:0.1,2.3.4|
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Name
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3,5-Dimethyl-4-nitropyridine-N-Oxide dimethyl sulfate
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Quantity
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220 g
|
Type
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reactant
|
Smiles
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CC=1C=[N+](C=C(C1[N+](=O)[O-])C)[O-].S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CO
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Name
|
ammonium persulfate
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Quantity
|
140 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution heated to reflux
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Type
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TEMPERATURE
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Details
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reflux
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Type
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DISTILLATION
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Details
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Methanol was distilled off under reduced pressure
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Type
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ADDITION
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Details
|
the residue was basified to pH 10 by addition of caustic lye (105 ml)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with dichloromethane (2×400 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The dichloromethane layer was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product was used as its solution in dichloromethane for the next reaction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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CC=1C(=NC=C(C1[N+](=O)[O-])C)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |